

# A Comparative Analysis of (Rac)-MGV354 and Travoprost for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | (Rac)-MGV354 |           |
| Cat. No.:            | B15571932    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **(Rac)-MGV354**, a novel soluble guanylate cyclase (sGC) activator, and travoprost, an established prostaglandin F2α analog, for the reduction of intraocular pressure (IOP). The document synthesizes available preclinical and clinical data to offer an objective overview of their mechanisms of action, efficacy, and safety profiles.

# **Executive Summary**

(Rac)-MGV354 demonstrated promising IOP-lowering effects in preclinical models, even suggesting a potentially greater efficacy than travoprost in a primate model of glaucoma. However, it failed to show a statistically significant reduction in IOP compared to vehicle in a Phase I/II clinical trial, leading to the discontinuation of its development for this indication. In contrast, travoprost is a widely-used and effective treatment for glaucoma and ocular hypertension, with a well-established safety and efficacy profile supported by extensive clinical data. This guide presents the experimental data that led to these divergent outcomes.

#### **Mechanism of Action**

The two compounds lower IOP through distinct signaling pathways. Travoprost is a prodrug that is hydrolyzed to its active free acid, which then acts as a selective agonist for the prostaglandin F (FP) receptor.[1][2][3] This activation increases the outflow of aqueous humor through both the uveoscleral and trabecular meshwork pathways, thereby reducing IOP.[1][2][4]



(Rac)-MGV354, on the other hand, is a soluble guanylate cyclase (sGC) activator. It targets the nitric oxide (NO)/sGC/cyclic guanosine monophosphate (cGMP) signaling pathway. By activating sGC, MGV354 increases the production of cGMP, which is known to be involved in the regulation of aqueous humor outflow.

### **Signaling Pathway Diagrams**



Click to download full resolution via product page





Click to download full resolution via product page

### **Preclinical Efficacy Data**

(Rac)-MGV354 showed significant IOP reduction in preclinical animal models.

Table 1: Preclinical IOP Reduction with (Rac)-MGV354



| Animal Model                                                | Dose                | % IOP Reduction (vs. Vehicle)  | Duration of Effect |
|-------------------------------------------------------------|---------------------|--------------------------------|--------------------|
| Pigmented Rabbits                                           | Single topical dose | 20% - 40% (dose-<br>dependent) | Up to 6 hours      |
| Cynomolgus Monkey<br>(Laser-induced Ocular<br>Hypertension) | Single topical dose | 20% - 40% (dose-<br>dependent) | Up to 24 hours     |

Source: Prasanna et al., 2018[5][6]

In a multi-dose study in the same monkey model, once-daily dosing of **(Rac)-MGV354** for seven days resulted in a sustained IOP lowering that was reported to be of a "greater in magnitude compared to Travatan (travoprost)-induced IOP reduction".[6] However, specific quantitative data from this direct comparison is not publicly available. The main adverse effect noted in these preclinical studies was mild to moderate ocular hyperemia.[6]

#### **Clinical Efficacy and Safety Data**

Travoprost has a well-established clinical profile for IOP reduction in patients with open-angle glaucoma or ocular hypertension.

Table 2: Clinical IOP Reduction with Travoprost 0.004%

| Study Population   | Baseline IOP<br>(mmHg) | Mean IOP<br>Reduction (mmHg) | % IOP Reduction |
|--------------------|------------------------|------------------------------|-----------------|
| Open-Angle         |                        |                              |                 |
| Glaucoma or Ocular | ~25-27                 | 6.5 - 9.0                    | ~25% - 32%      |
| Hypertension       |                        |                              |                 |

Source: Multiple clinical trials. Data represents typical findings.[4][7][8]

Commonly reported adverse events for travoprost include ocular hyperemia, eyelash growth, and iris hyperpigmentation.[9]



In contrast to its promising preclinical data, **(Rac)-MGV354** did not demonstrate efficacy in a Phase I/II clinical trial (NCT02743780).

Table 3: Clinical Trial Results for (Rac)-MGV354 0.1% (Part 3)

| Treatment Group   | N  | Change from Baseline in<br>Mean Diurnal IOP (mmHg) |
|-------------------|----|----------------------------------------------------|
| (Rac)-MGV354 0.1% | 50 | -0.6                                               |
| Vehicle           | 50 | -1.1                                               |

Source: Stacy et al., 2018; ClinicalTrials.gov NCT02743780[10][11]

The difference in IOP lowering between **(Rac)-MGV354** and vehicle was not statistically significant. The most common adverse event was conjunctival and ocular hyperemia.[11] The discrepancy between preclinical and clinical findings has been investigated, with one study exploring potential metabolic differences between species, though no definitive explanation was found.[12]

# Experimental Protocols Preclinical Study: (Rac)-MGV354 in Cynomolgus Monkeys

- Animal Model: Laser-induced ocular hypertension in cynomolgus monkeys. This model
  mimics human glaucoma by inducing damage to the trabecular meshwork with a laser,
  leading to elevated IOP.[13][14][15][16][17]
- Drug Administration: Single or multiple once-daily topical ocular doses of (Rac)-MGV354. A
  comparative arm with Travatan (travoprost) was included in the multi-dose study.
- IOP Measurement: IOP was measured at various time points post-dosing.
- · Workflow Diagram:





Click to download full resolution via product page

#### Clinical Trial: (Rac)-MGV354 (NCT02743780)

- Study Design: A three-part, double-masked, randomized, vehicle-controlled, multicenter
   Phase I/II study.[10][11]
- Part 1 & 2: Assessed safety and tolerability of single and multiple ascending doses in healthy
  volunteers and patients to determine the maximum tolerated dose (MTD).[10][11][18]
- Part 3: Evaluated the IOP-lowering efficacy of the MTD (0.1%) administered nightly for one week in 50 patients with open-angle glaucoma or ocular hypertension.[10][11][18]
- Inclusion Criteria (Part 3): Patients aged 18 years or older with a minimum IOP of 24 mmHg at 8 AM after washout of any previous IOP-lowering medication.[18][19]
- Primary Outcome Measure (Part 3): Mean diurnal IOP at Day 8 compared to baseline.[10]
   [11]



#### • Workflow Diagram:



Click to download full resolution via product page

#### Conclusion

While **(Rac)-MGV354**, a soluble guanylate cyclase activator, showed promise in preclinical models for IOP reduction, it ultimately failed to translate this efficacy to the clinical setting in patients with ocular hypertension or glaucoma. This highlights the critical challenges in drug development and the importance of robust clinical validation. Travoprost remains a first-line therapy for IOP reduction, with a well-established mechanism of action, significant clinical efficacy, and a predictable safety profile. The divergent paths of these two compounds



underscore the complexity of glaucoma pharmacology and the ongoing need for novel therapeutic targets that can successfully navigate the preclinical to clinical transition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 3. Travoprost Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Travoprost in the management of open-angle glaucoma and ocular hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diurnal IOP-lowering efficacy and safety of travoprost 0.004% compared with tafluprost 0.0015% in patients with primary open-angle glaucoma or ocular hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraocular pressure lowering efficacy of travoprost PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Travoprost drops (Travatan Z): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. A phase I/II study to evaluate the safety, tolerability and early efficacy of MGV354 in healthy subjects and in patients with ocular hypertension or glaucoma OAK Open Access Archive [oak.novartis.com]
- 11. A Randomized, Controlled Phase I/II Study to Evaluate the Safety and Efficacy of MGV354 for Ocular Hypertension or Glaucoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding metabolism related differences in ocular efficacy of MGV354 PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. researchgate.net [researchgate.net]
- 14. Glaucoma\_Eye Disease Models\_Kunming Biomed International (KBI) [kbimed.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Ultrastructural and pharmacologic studies on laser-induced glaucoma in primates and rabbits PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. A Three Part Study of MGV354 in Ocular Hypertension or Glaucoma | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [A Comparative Analysis of (Rac)-MGV354 and Travoprost for Intraocular Pressure Reduction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571932#rac-mgv354-versus-travoprost-for-iop-reduction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com